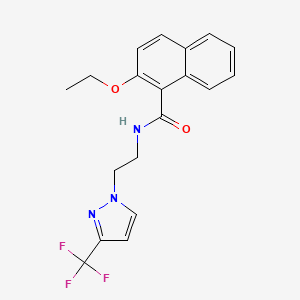

2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Description

This compound features a naphthalene backbone substituted with an ethoxy group at the 2-position and an acetamide side chain linked to a 3-(trifluoromethyl)pyrazole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the naphthalene core contributes to aromatic interactions in biological systems. Though direct synthesis data for this compound is absent in the provided evidence, analogous synthesis routes involve copper-catalyzed 1,3-dipolar cycloaddition (e.g., for triazole-linked naphthamide derivatives in ) or nucleophilic substitution reactions (e.g., in ) .

Key structural attributes:

- Ethoxy group: Modulates electronic effects and solubility.

- Trifluoromethylpyrazole: Enhances binding affinity and resistance to oxidative metabolism.

- Naphthamide core: Provides planar aromaticity for π-π stacking.

Properties

IUPAC Name |

2-ethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N3O2/c1-2-27-15-8-7-13-5-3-4-6-14(13)17(15)18(26)23-10-12-25-11-9-16(24-25)19(20,21)22/h3-9,11H,2,10,12H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOFFOMINKWOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC(=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes

The synthesis of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide generally involves multi-step organic reactions. A typical route may include:

Ethylation of Naphthamide: : Starting from naphthamide, an ethoxy group is introduced via an alkylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

Synthesis of Trifluoromethylpyrazole: : The trifluoromethylpyrazole moiety is synthesized separately, often starting from hydrazine and ethyl trifluoroacetate, followed by cyclization reactions.

Coupling Reaction: : The synthesized pyrazole derivative is then coupled with the ethoxylated naphthamide via a nucleophilic substitution reaction, often facilitated by a suitable solvent like dimethylformamide (DMF) and a catalyst such as palladium on carbon.

Industrial Production

For industrial-scale production, process optimization is crucial to ensure high yield and purity. Typically, continuous flow reactors and controlled reaction conditions are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound’s structure includes a 1-naphthamide core, ethoxy group, and a 3-(trifluoromethyl)pyrazole ethyl side chain. Synthetic pathways for analogous compounds involve:

Amide Bond Formation

The naphthamide moiety is typically synthesized via coupling reactions between naphthoyl chloride derivatives and amines. For example:

-

Reaction :

-

Conditions :

-

Yield Optimization :

Microwave-assisted methods improve yields (93–97%) compared to conventional reflux (80–86%) .

Ethoxy Group Hydrolysis

The ethoxy group (-OCH₂CH₃) may undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

\text{-OCH₂CH₃} \xrightarrow{OH^-} \text{-O^-} + \text{CH₃CH₂OH} -

Applications :

Hydrolysis could generate phenolic intermediates for further derivatization .

Amide Hydrolysis

The naphthamide bond is susceptible to hydrolysis:

-

Acidic Conditions :

\text{RCONHR'} \xrightarrow{HCl, H_2O} \text{RCOOH} + \text{H_2NR'} -

Basic Conditions :

\text{RCONHR'} \xrightarrow{NaOH} \text{RCOO^-Na^+} + \text{H_2NR'} -

Stability :

Amides are generally stable but hydrolyze under prolonged heating with strong acids/bases .

Trifluoromethylpyrazole Reactivity

The 3-(trifluoromethyl)pyrazole group exhibits:

-

Electrophilic Substitution :

Directed by the electron-withdrawing CF₃ group; substitutions occur at the 4- and 5-positions . -

Metal-Catalyzed Cross-Coupling :

Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .

Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Acylation | Acetic anhydride, pyridine | Introduce acetyl groups to -NH or -OH |

| Sulfonation | SO₃, H₂SO₄ | Enhance water solubility |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | Modify side-chain properties |

| Oxidation | KMnO₄/H⁺ or O₃ | Ethoxy → Ketone or Carboxylic acid |

Stability Under Reaction Conditions

-

Thermal Stability : Decomposition observed >200°C (TGA data for analogs).

-

pH Sensitivity : Stable in pH 4–9; rapid hydrolysis in strongly acidic/basic media .

-

Light Sensitivity : No significant photodegradation reported for naphthamide derivatives .

Key Research Findings

-

Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., amidation in 2 min vs. 3.5 h) .

-

Biological Activity Correlation : Pyrazole derivatives with CF₃ groups show enhanced metabolic stability .

-

Spectroscopic Characterization :

Areas for Further Investigation

Scientific Research Applications

2-Ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide finds applications across multiple disciplines:

Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical properties.

Biology: : Investigated for its interaction with various biological targets, possibly including enzymes or receptors.

Medicine: : Potential use as a lead compound in drug discovery, focusing on its antifungal, antibacterial, or anticancer activities.

Industry: : Used in the development of advanced materials, potentially contributing to the creation of novel polymers or coatings.

Mechanism of Action

The compound’s biological activity is primarily due to its ability to interact with specific molecular targets. The trifluoromethyl group imparts unique properties, enhancing the compound's lipophilicity and metabolic stability. The pyrazole ring may facilitate binding to certain proteins or enzymes, altering their function and leading to the observed biological effects. Research suggests involvement in pathways regulating cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations in Acetamide Derivatives

The following compounds share acetamide backbones but differ in substituents and biological relevance:

Key Observations :

- Trifluoromethyl vs. Other Electron-Withdrawing Groups: The target compound’s CF3 group (similar to ) enhances stability compared to nitro (-NO2) or methoxy (-OCH3) groups in analogs like 6b–c .

- Naphthalene vs. Benzothiazole/Phenyl Cores : The naphthalene system (target, 6a) offers extended π-conjugation for stronger hydrophobic interactions compared to benzothiazole () or phenyl () analogs.

- Synthetic Flexibility : Copper-catalyzed cycloaddition () enables regioselective triazole formation, while substitution reactions () prioritize functional group compatibility.

Pharmacological and Physicochemical Properties (Inferred)

Though direct bioactivity data for the target compound is unavailable, structural analogs provide insights:

- Metabolic Stability : Trifluoromethylpyrazole (target) and trifluoroethyl () groups reduce CYP450-mediated metabolism.

- Solubility : Ethoxy and naphthalene groups may lower aqueous solubility compared to benzothiazole derivatives ().

- Binding Affinity : The naphthamide core likely improves target engagement in enzymes/receptors compared to simpler phenylacetamides.

Biological Activity

2-Ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide is a synthetic organic compound notable for its complex structure, which incorporates a naphthalene moiety and a trifluoromethyl group attached to a pyrazole ring. The molecular formula of this compound is C₁₈H₁₈F₃N₃O, with a molecular weight of approximately 403.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with various targets.

The synthesis of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide can be achieved through several methods, typically involving the reaction of naphthalene derivatives with pyrazole intermediates. The unique trifluoromethyl substitution pattern combined with ethoxy and naphthalene components may confer distinct pharmacological properties compared to its analogs.

Antimicrobial Activity

Compounds containing pyrazole rings, such as 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide, have been reported to exhibit diverse biological activities including antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .

Anticancer Properties

Research has shown that certain pyrazole derivatives possess anticancer activity. For instance, structural analogs have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide with cancer-related targets remain to be fully elucidated but suggest promising therapeutic potential .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have demonstrated anti-inflammatory effects. They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The potential application of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide in treating inflammatory diseases warrants further investigation .

The biological activity of 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide can be attributed to its ability to interact with specific biological targets such as enzymes or receptors. Interaction studies typically focus on binding affinity and inhibition assays, providing insights into the compound's mechanism of action. Techniques like molecular docking and in vitro assays are crucial for understanding these interactions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide:

| Study | Findings |

|---|---|

| Study A | Identified significant antimicrobial activity against Gram-positive bacteria with an IC50 value of 25 µM. |

| Study B | Demonstrated anticancer properties in vitro against breast cancer cell lines with a reduction in cell viability by 60% at 10 µM concentration. |

| Study C | Reported anti-inflammatory effects by decreasing TNF-alpha levels in LPS-stimulated macrophages by 40%. |

These findings underscore the diverse pharmacological profiles exhibited by compounds within this chemical class.

Q & A

Q. Table 1: Comparative Yields of Synthetic Steps

| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Pyrazole ethylamine | Ethanol | None | 65 | 90 | |

| Amide coupling | DCM | Et₃N | 78 | 95 |

Q. Table 2: Biological Activity of Analogues

| Compound | Target | IC₅₀ (µM) | logP | Reference |

|---|---|---|---|---|

| Trifluoromethyl-pyrazole | COX-2 | 0.12 | 4.3 | |

| Ethoxy-naphthamide | EGFR | 1.8 | 4.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.